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molecular formula C21H21NO B8500019 1-(4-Methoxyphenyl)-2-phenyl-4,5,6,7-tetrahydroindole CAS No. 52351-43-6

1-(4-Methoxyphenyl)-2-phenyl-4,5,6,7-tetrahydroindole

Cat. No. B8500019
M. Wt: 303.4 g/mol
InChI Key: ZGSFIINXHVEGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03968121

Procedure details

Following a procedure similar to that of Example 1D but using 63 g. of 1-(4-methoxyphenyl)-2-phenyl-4,5,6,7-tetrahydroindole and 18 g. of 10% palladium-on-charcoal in 600 ml. mesitylene (18 hours reflux) there was obtained, on recrystallization first from isopropyl alcohol and then from tetrahydrofuran-hexane, 58.5 g. of 1-(4-methoxyphenyl)-2-phenylindole; m.p. 141°-142°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC(N2C3CCCC[C:12]=3[CH:11]=[C:10]2[C:18]2[CH:23]=CC=C[CH:19]=2)=CC=1.[CH:24](O)([CH3:26])[CH3:25]>[Pd]>[C:24]1([CH3:26])[CH:19]=[C:18]([CH3:23])[CH:10]=[C:11]([CH3:12])[CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N1C(=CC=2CCCCC12)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC(=C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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